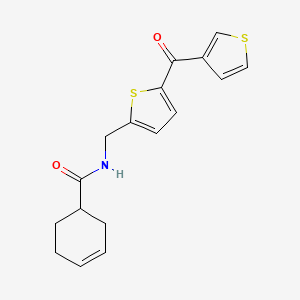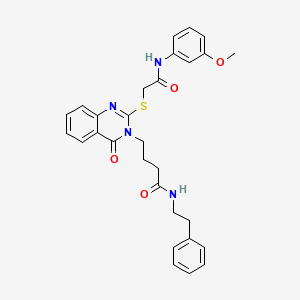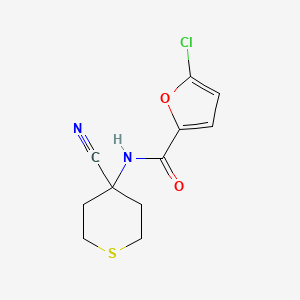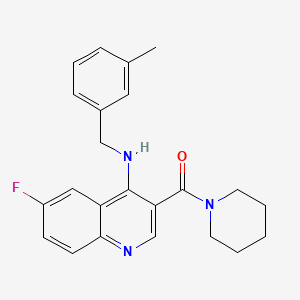![molecular formula C6H3ClFN3 B2872633 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine CAS No. 2227206-65-5](/img/structure/B2872633.png)
5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H3ClFN3. It has a molecular weight of 171.56 . This compound is often used in the synthesis of active pharmaceutical ingredients .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds involves the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, with a chlorine atom at the 5-position and a fluorine atom at the 2-position . The InChI code for this compound is 1S/C6H3ClFN3/c7-4-1-2-11-6(9-4)3-5(8)10-11/h1-3H .It has tunable photophysical properties, with its absorption and emission behaviors being improved by the presence of electron-donating groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine has been utilized in the synthesis of various compounds with potential biological activities. For instance, it has been used in the preparation of enaminones that served as intermediates for synthesizing substituted pyrazoles. These pyrazoles have shown antitumor and antimicrobial activities, comparable to standard drugs like 5-fluorouracil in some cases (Riyadh, 2011).
Fluorophores and Photophysical Properties
The compound has also been employed in the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for creating functional fluorophores. These fluorophores demonstrate potential for use as fluorescent probes due to their significant fluorescence intensity and quantum yields, useful in detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Anticonvulsant Activities
Research has also explored the use of this compound derivatives for their anticonvulsant activities. Certain derivatives have shown high effectiveness in models for seizure disorders, offering potential as new anticonvulsant agents (Wang, Piao, Zhang, & Quan, 2015).
Anticancer Applications
This compound has shown promise in the realm of anticancer research. Specific derivatives have demonstrated unique mechanisms of tubulin inhibition and the ability to overcome resistance attributed to multidrug resistance transporter proteins, suggesting potential applications in cancer therapy (Zhang et al., 2007).
Crystal Structure and Anticancer Activity
Studies have also been conducted on the crystal structure of certain derivatives, revealing moderate anticancer activity. This highlights the potential of these compounds in the development of new anticancer drugs (Jiu-fu et al., 2015).
Antifungal Properties
Derivatives of this compound have been synthesized to explore their antifungal properties, showing efficacy against certain fungal species and indicating potential as topical antifungal agents (Novinson, Robins, & Matthews, 1977).
PET Imaging Agents for Tumor Detection
Further, this compound derivatives have been developed as potential PET imaging agents for tumor detection. These derivatives have been evaluated for their tumor uptake characteristics, suggesting their utility in diagnostic imaging in oncology (Xu et al., 2012).
Safety and Hazards
The safety information for 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine indicates that it should be stored at a temperature of 28°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 .
Eigenschaften
IUPAC Name |
5-chloro-2-fluoropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-2-11-6(9-4)3-5(8)10-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMFYBHMLSTIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)F)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)


![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)

![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)
![N-(3-chlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2872566.png)
![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)


![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2872573.png)
